molecular formula C20H33NO3 B1254574 N-linolenoylglycine

N-linolenoylglycine

Cat. No. B1254574
M. Wt: 335.5 g/mol
InChI Key: QYPLHBZIMGVCOV-PDBXOOCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9Z,12Z,15Z)-octadecatrienoylglycine is an N-acylglycine in which the acyl group is specified as (9Z,12Z,15Z)-octadecatrienoyl (linolenoyl). It is a N-acylglycine and a fatty amide. It derives from an alpha-linolenic acid. It is a conjugate acid of a N-(9Z,12Z,15Z)-octadecatrienoylglycinate.

Scientific Research Applications

Anti-inflammatory Properties

N-linolenoylglycine has been studied for its potential as an anti-inflammatory agent. In a mouse peritonitis model, it showed activity in reducing leukocyte migration at low doses. The molecule led to elevated levels of the inflammation-resolving eicosanoid 15-deoxy-Δ(13,14)-PGJ(2), similar to findings in studies with N-arachidonoylglycine. This suggests that linoleic acid conjugates like N-linolenoylglycine could be useful templates for developing novel agents to promote the resolution of chronic inflammation (Burstein, McQuain, Salmonsen, & Seicol, 2012).

Modulation of Sensory Neuron Activity

Research on related N-acyl glycines has shown that N-arachidonoyl glycine activates G protein-coupled receptors in a manner sensitive to pertussis toxin, producing antinociceptive and anti-inflammatory effects. These effects are thought to be mediated through modulation of calcium influx and nitric oxide production in sensory neurons, potentially relevant to N-linolenoylglycine as well (Rimmerman et al., 2008).

Diagnostic Biomarker Potential

N-Acyl glycines, a group that includes N-linolenoylglycine, have been used in the diagnosis of several metabolic diseases. A study demonstrated a sensitive method for detecting these compounds in plasma and urine, suggesting their potential as diagnostic biomarkers for diseases like type II diabetes (Xiang et al., 2023).

properties

Product Name

N-linolenoylglycine

Molecular Formula

C20H33NO3

Molecular Weight

335.5 g/mol

IUPAC Name

2-[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]amino]acetic acid

InChI

InChI=1S/C20H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h3-4,6-7,9-10H,2,5,8,11-18H2,1H3,(H,21,22)(H,23,24)/b4-3-,7-6-,10-9-

InChI Key

QYPLHBZIMGVCOV-PDBXOOCHSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)NCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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